4-(Chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine
CAS No.: 1558386-32-5
Cat. No.: VC4495673
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1558386-32-5 |
|---|---|
| Molecular Formula | C13H11ClN2O |
| Molecular Weight | 246.69 |
| IUPAC Name | 4-(chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine |
| Standard InChI | InChI=1S/C13H11ClN2O/c14-8-10-5-6-15-13(16-10)12-7-9-3-1-2-4-11(9)17-12/h1-6,12H,7-8H2 |
| Standard InChI Key | QBEDYTZKPARYQG-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C21)C3=NC=CC(=N3)CCl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-(chloromethyl)-2-(2,3-dihydro-1-benzofuran-2-yl)pyrimidine is C₁₃H₁₁ClN₂O, with a molecular weight of 254.70 g/mol. Its structure comprises:
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A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).
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A 2,3-dihydro-1-benzofuran group fused to the pyrimidine at position 2, introducing a bicyclic system with partial saturation.
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A chloromethyl (-CH₂Cl) substituent at position 4 of the pyrimidine, contributing electrophilic reactivity and potential for further functionalization.
The dihydrobenzofuran moiety introduces stereochemical complexity, as the fused oxygen-containing ring exists in a partially saturated conformation. This saturation likely influences the compound’s solubility and pharmacokinetic properties compared to fully aromatic analogs .
Synthetic Methodologies
Chalcone Condensation Approach
A plausible route for synthesizing this compound involves modifying protocols used for analogous pyrimidine derivatives. For instance, describes the synthesis of 2-substituted pyrimidines via the condensation of benzofuran chalcones with urea, thiourea, or guanidine hydrochloride in alkaline ethanol. Adapting this method:
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Chalcone Precursor Preparation: A benzofuran chalcone derivative bearing a chloromethyl group could be synthesized via Claisen-Schmidt condensation between 2-acetyl-2,3-dihydrobenzofuran and 4-chloromethylbenzaldehyde.
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Cyclocondensation: Reacting the chalcone with guanidine hydrochloride in alcoholic KOH would facilitate pyrimidine ring formation, as demonstrated in .
Key Reaction Conditions:
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Solvent: Ethanol or methanol.
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Base: Potassium hydroxide (10% w/v).
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Temperature: Room temperature or mild heating (40–60°C).
Table 1: Comparative Synthesis Parameters for Pyrimidine Derivatives
Spectral Characterization
Infrared (IR) Spectroscopy
The IR spectrum of the compound would exhibit characteristic absorptions:
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C-Cl Stretch: Strong band at 600–800 cm⁻¹ (chloromethyl group).
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C=N Stretch: Medium intensity peak near 1610–1650 cm⁻¹ (pyrimidine ring).
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C-O-C Stretch: Signal at 1200–1250 cm⁻¹ (dihydrobenzofuran ether linkage) .
¹H NMR (400 MHz, CDCl₃):
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Pyrimidine H-5: Singlet at δ 8.50–8.70 ppm.
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Dihydrobenzofuran Protons:
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H-2': Multiplet at δ 5.20–5.40 ppm (bridging CH).
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Aromatic Protons: Multiplets between δ 6.80–7.50 ppm.
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Chloromethyl Group:
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CH₂Cl: Triplet at δ 4.60–4.80 ppm (J = 6–8 Hz, coupling with adjacent CH).
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¹³C NMR (100 MHz, CDCl₃):
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Pyrimidine C-2: δ 155–160 ppm (C-N).
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Chloromethyl Carbon: δ 40–45 ppm (CH₂Cl).
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Dihydrobenzofuran Carbons:
Biological Activity and Molecular Docking Insights
While direct studies on this compound are absent, structurally related pyrimidine-benzofuran hybrids exhibit notable antimicrobial and anti-inflammatory properties. For example, reports that analogs such as 5a and 5c showed potent activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL). Molecular docking revealed strong binding to GluN-6-P synthase (binding energy: −9.2 to −10.5 kcal/mol), a target in microbial folate synthesis.
Hypothesized Mechanism for Target Compound:
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